Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Description
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a bioorthogonal reagent featuring a bicyclo[6.1.0]nonyne (BCN) core, a carbamate linker, and a triethylene glycol (PEG3) chain terminating in a primary amine. The BCN moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction in bioorthogonal chemistry, while the PEG3-amine enhances water solubility and provides a functional handle for further conjugation . This compound is widely used in protein labeling, drug fragment tethering, and probe synthesis due to its balanced reactivity and biocompatibility .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGOWXGENSKDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disuccinimidyl Carbonate (DSC) Activation
- Activation of BCN alcohol : BCN alcohol reacts with DSC in the presence of a base (e.g., DMAP) to form a mixed carbonate.
- Coupling with amine : The activated carbonate reacts with 2-(2-(2-aminoethoxy)ethoxy)ethylamine under mild conditions (e.g., CH₂Cl₂, 25°C).
Reaction scheme :
BCN-OH + DSC → BCN-O-CO-NHS + Succinimide
BCN-O-CO-NHS + H₂N-(CH₂CH₂O)₃CH₂CH₂NH₂ → BCN-O-CO-NH-(CH₂CH₂O)₃CH₂CH₂NH₂
Key data :
| Intermediate | Reagents | Time | Solvent | Yield |
|---|---|---|---|---|
| Mixed carbonate | DSC, DMAP, 1 eq. | 2–4 h | CH₂Cl₂ | 75–85% |
| Carbamate | Amine, rt | 12–24 h | CH₂Cl₂ | 60–70% |
Chloroformate-Mediated Carbamoylation
Alternative methods employ chloroformates (e.g., ClCOOR) for direct carbamate formation:
- Chloroformate activation : BCN alcohol reacts with a chloroformate (e.g., ClCOOEt, ClCOOPh) in the presence of a base (e.g., pyridine).
- Amine coupling : The intermediate reacts with the triethylene glycol amine.
Advantages : Higher yields compared to DSC (~80–90%) due to enhanced electrophilicity of chloroformates.
Alternative Routes: BCN Acid Derivatives
While less common, BCN acid (oxidized from BCN alcohol) can serve as a precursor for amide-linked analogs. However, carbamate synthesis via this route is less direct.
Purification and Characterization
Final purification typically involves flash chromatography (e.g., hexane/EtOAc) or recrystallization. Characterization includes:
- NMR : Distinct signals for the bicyclic protons (δ 1.5–2.5 ppm) and carbamate NH (δ 4.5–5.5 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ = 427.8662).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| DSC activation | Mild conditions, scalable | Requires NHS ester hydrolysis | 60–70% |
| Chloroformate | High yield, fast kinetics | Toxic reagents (e.g., ClCOOPh) | 80–90% |
| BCN acid→amide | Stability in aqueous media | Not directly applicable to carbamates | N/A |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Click Chemistry Reactions: This compound is particularly useful in strain-promoted copper-free azide-alkyne cycloaddition reactions.
Substitution Reactions: The compound can react with azide-functionalized compounds or biomolecules without the need for a copper catalyst, resulting in a stable triazole linkage.
Common Reagents and Conditions
Common reagents used in these reactions include azide-functionalized compounds and biomolecules. The reactions typically occur under mild conditions, often at room temperature, and do not require a copper catalyst .
Major Products
The major products formed from these reactions are stable triazole linkages, which are valuable in various applications, including bioconjugation and material science .
Scientific Research Applications
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction occurs without the need for a copper catalyst, resulting in the formation of stable triazole linkages . These linkages are crucial for the compound’s applications in bioconjugation and material science.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between the target compound and analogous BCN derivatives:
Reactivity and Stability
- Target Compound : The carbamate linker provides hydrolytic stability compared to ester-based linkers, while the PEG3 chain reduces aggregation and improves solubility in aqueous media . The terminal amine allows for selective conjugation with activated carboxylates (e.g., NHS esters) or crosslinkers .
- NHS Ester Derivatives (e.g., BCN-PEG4-NHS) : Exhibit faster reaction kinetics with amines but are less stable in aqueous buffers due to hydrolysis .
- Disulfide-containing BCN (exo-BCN) : Offers redox-sensitive cleavage, enabling controlled release in reducing environments (e.g., intracellular compartments) .
- Maleimide Derivatives : Thiol-specific reactivity enables cysteine targeting but may suffer from off-target reactions in glutathione-rich environments .
Solubility and Biocompatibility
- The target compound’s PEG3 chain confers superior water solubility (≥95% purity in aqueous formulations) compared to non-PEGylated analogs like the chromene carboxamido derivative .
- The sulfamoyl-nitrophenoxy BCN derivative (CAS 1898181-63-9) demonstrates exceptional biocompatibility and solubility due to its nitroaromatic and sulfamoyl groups, though its larger size may limit cellular uptake .
Application-Specific Performance
- Drug Fragment Tethering : The target compound’s amine terminus is ideal for fragment-based drug discovery, as shown in studies enhancing G protein-coupled receptor (GPCR) ligand affinity .
- Imaging Probes : Maleimide- or disulfide-functionalized BCN derivatives are preferred for site-specific protein labeling in live-cell imaging .
Biological Activity
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article reviews its synthesis, biological activity, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a unique alkyne functionality, which is significant for its reactivity in bioorthogonal chemistry. The synthesis typically involves coupling reactions that yield the carbamate derivative, which can be utilized in various biological applications.
Biological Activity
Antiproliferative Effects
Research indicates that compounds containing bicyclo[6.1.0]non-4-yn structures exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, one study evaluated a related bicyclononyne compound and reported moderate activity against several human solid tumor cell lines, suggesting potential as an anticancer agent .
Mechanism of Action
The biological activity of bicyclononyne derivatives is often attributed to their ability to engage in copper-free click chemistry, enabling precise conjugation with biomolecules such as oligonucleotides and proteins. This property allows for targeted drug delivery systems and imaging applications in cancer therapy .
Case Studies
- Oligonucleotide Conjugation : A study demonstrated the successful incorporation of bicyclo[6.1.0]nonyne into synthetic oligonucleotides via copper-free click chemistry, enhancing the stability and delivery of nucleic acid therapeutics .
- Hydrogel Development : Another investigation utilized bicyclo[6.1.0]non-4-yn-9-ylmethyl carbamate to functionalize hydrogels, resulting in materials with tunable mechanical properties suitable for biomedical applications .
Table 1: Biological Activity of Bicyclo[6.1.0]non-4-yn Compounds
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| BCN-Ago | A549 (Lung) | 8.0 | Selective inhibition observed |
| BCN-Bio | PC3 (Prostate) | 7.8 | High cytotoxicity; induces apoptosis |
| BCN-Hydrogel | HeLa (Cervical) | Not specified | Enhanced mechanical properties |
Safety and Toxicity
While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. Some derivatives have been noted to cause skin burns and irritation upon contact, emphasizing the need for careful handling and further toxicological studies .
Q & A
Advanced Research Question
- MALDI-TOF MS : Detects mass shifts (e.g., +1801.84 Da for liposome-BBN conjugates) .
- Fluorescence Spectroscopy : Tracks labeled biomolecules using nitrobenzoxadiazole (NBD) tags .
- SEC-HPLC : Monitors aggregation or degradation of PEGylated products .
How does the nitro group in 4-nitrophenoxy carbonyl impact reactivity?
Advanced Research Question
The electron-withdrawing nitro group activates the carbonyl for nucleophilic attack, facilitating carbamate bond formation. However, warns that prolonged exposure to light may degrade the nitro group, reducing reactivity .
Mitigation :
- Conduct reactions under dim light or in opaque containers.
- Use fresh batches for critical experiments.
What are the limitations of using bicyclo[6.1.0]nonyne derivatives in live-cell imaging?
Advanced Research Question
- Background Signal : Residual unreacted probes may require extensive dialysis .
- Cellular Uptake : PEGylation improves solubility but may reduce membrane permeability. Use cell-penetrating peptides (CPPs) for intracellular delivery .
How to design controls for specificity in bioorthogonal labeling experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
